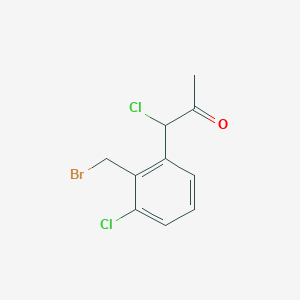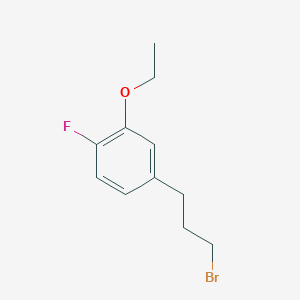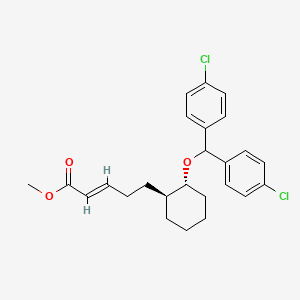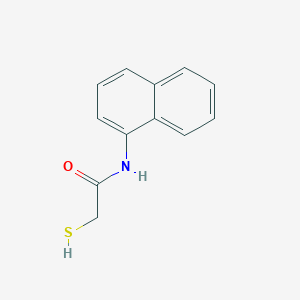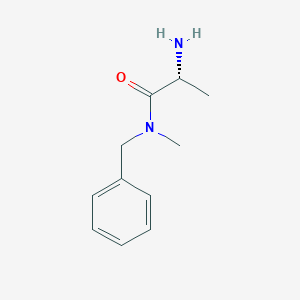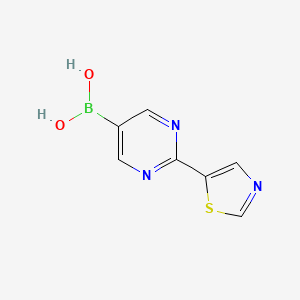
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is an organic boronic acid compound with the chemical formula C7H6BN3O2S. It is a solid, typically found in the form of a white crystalline powder
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced forms of the compound .
Applications De Recherche Scientifique
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways in biological systems. For example, boronic acids are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-boronic acid: Similar in structure but lacks the thiazole ring.
2-Aminopyrimidine-5-boronic acid: Contains an amino group instead of the thiazole ring.
4-Pyridinylboronic acid: Contains a pyridine ring instead of the thiazole and pyrimidine rings.
Uniqueness
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination of rings allows for specific interactions with biological targets and enhances its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C7H6BN3O2S |
|---|---|
Poids moléculaire |
207.02 g/mol |
Nom IUPAC |
[2-(1,3-thiazol-5-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-1-10-7(11-2-5)6-3-9-4-14-6/h1-4,12-13H |
Clé InChI |
QMLSSWJQGJYICY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2=CN=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


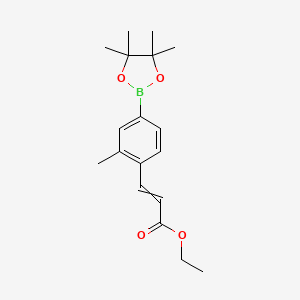
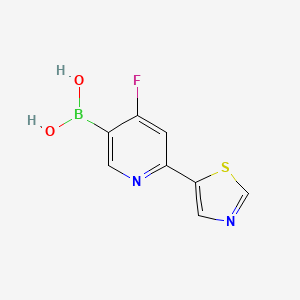
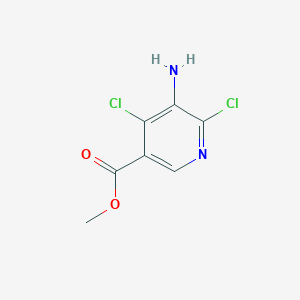
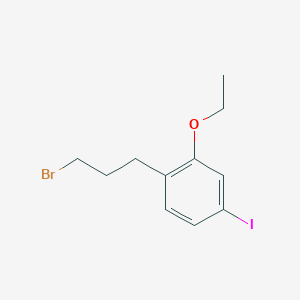
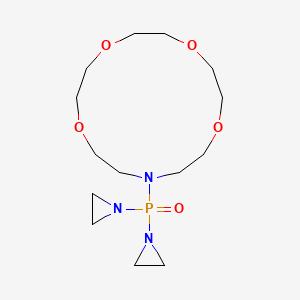
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
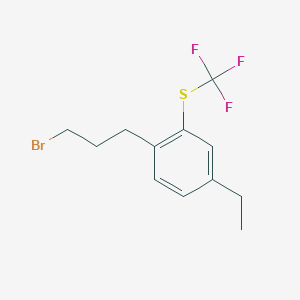
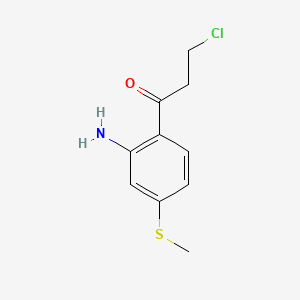
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
